molecular formula C11H14N2O4 B1582206 Tyr-Gly CAS No. 673-08-5

Tyr-Gly

Cat. No.: B1582206
CAS No.: 673-08-5
M. Wt: 238.24 g/mol
InChI Key: HPYDSVWYXXKHRD-UHFFFAOYSA-N
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Description

Tyrosyl-glycine, also known as y-g dipeptide or tyr-gly, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Tyrosyl-glycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Mechanism of Action

Target of Action

Tyr-Gly, a dipeptide composed of tyrosine (Tyr) and glycine (Gly), interacts with various targets in the body. Tyrosine, a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation, playing an essential role in cellular physiology and pathology .

Mode of Action

The mode of action of this compound involves its interaction with these targets. Tyrosine is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of Tyr is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Biochemical Pathways

This compound affects several biochemical pathways. Tryptophan (Trp) metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

Qikprop-based admet evaluation of all the phytoconstituents found them nontoxic and with drug-like properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Tyr residues generally show low abundance on the surface of proteins and are partially or fully buried in the protein structure. Hence, each Tyr residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable .

Action Environment

The action of this compound can be influenced by various environmental factors. The environmental concentration of GLY in the environment after GBH application and the occurrence of GLY in different ecological elements are strongly influenced by environmental and climatic conditions (e.g., soil composition and structure, intensity and frequency of rainfalls), as well as the timing and frequency of the pesticide treatments .

Biochemical Analysis

Biochemical Properties

Tyr-Gly plays a crucial role in biochemical reactions, particularly in the context of peptide signaling and enzymatic interactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with gastrointestinal proteases such as pepsin and pancreatin, which facilitate its release from larger protein complexes . Additionally, this compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to exhibit anxiolytic-like activity by interacting with serotonin, dopamine, and GABA receptor systems . This interaction affects neurotransmitter release and receptor activation, leading to changes in cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. These events include the activation of second messengers, such as cyclic AMP, and the modulation of transcription factors, which ultimately influence gene expression. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, further affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anxiolytic-like activity and antioxidant properties. At high doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It participates in the metabolism of amino acids and peptides, influencing metabolic flux and metabolite levels. For instance, this compound can be hydrolyzed by specific proteases, releasing its constituent amino acids, which can then be utilized in various metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound within tissues can affect its biological activity, with higher concentrations observed in regions where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules and participates in relevant biochemical processes. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-9(11(17)13-6-10(15)16)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYDSVWYXXKHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673-08-5
Record name NSC89184
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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